4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985257
InChI: InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3
SMILES:
Molecular Formula: C22H21Br2N
Molecular Weight: 459.2 g/mol

4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline

CAS No.:

Cat. No.: VC17985257

Molecular Formula: C22H21Br2N

Molecular Weight: 459.2 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline -

Specification

Molecular Formula C22H21Br2N
Molecular Weight 459.2 g/mol
IUPAC Name N,N-bis(4-bromophenyl)-4-butylaniline
Standard InChI InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3
Standard InChI Key NSJNISYHXINEOK-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline belongs to the triarylamine family, featuring a central aniline core substituted with two brominated phenyl groups and a butyl chain. Its molecular formula, C22H21Br2N\text{C}_{22}\text{H}_{21}\text{Br}_2\text{N}, reflects a symmetrical arrangement that enhances electronic conjugation, a trait critical for charge transport in semiconductors .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number276690-04-1
Molecular Weight459.22 g/mol
Density1.4±0.1 g/cm³
Boiling Point517.9±45.0 °C
Flash Point267.0±28.7 °C

Structural Analysis

The compound’s butyl group (C4H9-\text{C}_4\text{H}_9) enhances solubility in nonpolar solvents compared to shorter alkyl chains, while the bromine atoms facilitate electrophilic substitution reactions, enabling further functionalization . X-ray crystallography of analogous triarylamines reveals a propeller-like conformation, minimizing steric hindrance and optimizing π\pi-π\pi stacking in solid-state structures .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination, reacting 4-bromoaniline with 4-bromophenyl and 4-butylphenyl boronic acids. For example:

4-Bromoaniline+4-Bromophenylboronic Acid+4-Butylphenylboronic AcidPd catalystTarget Compound\text{4-Bromoaniline} + \text{4-Bromophenylboronic Acid} + \text{4-Butylphenylboronic Acid} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Yields exceeding 70% are achievable under optimized conditions (100–120°C, 24–48 hours) .

Purification Techniques

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol. Purity >98% is confirmed via 1H^1\text{H} NMR, with characteristic aromatic proton signals at 6.8–7.4 ppm and alkyl resonances near 0.8–1.6 ppm .

Physical and Chemical Properties

Thermal Stability

The compound’s high boiling point (517.9±45.0 °C) and flash point (267.0±28.7 °C) suggest robustness in device fabrication processes, such as thermal evaporation for thin-film deposition . Differential scanning calorimetry (DSC) of analogous compounds shows glass transition temperatures (TgT_g) near 120°C, indicative of amorphous morphology favorable for flexible electronics .

Solubility and Processing

The butyl group confers solubility in toluene, chloroform, and tetrahydrofuran (THF), with solubility limits of ~20 mg/mL at 25°C. This contrasts with shorter-chain derivatives, which require elevated temperatures for dissolution .

Applications in Materials Science

Organic Electronics

While the sec-butyl analog is a staple in poly(9,9-dioctylfluorene) (TFB) polymers for organic light-emitting diodes (OLEDs) , the butyl variant’s larger alkyl chain may reduce crystallinity, enhancing film homogeneity in perovskite solar cells. Initial studies suggest a hole mobility of 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s}, comparable to state-of-the-art materials .

Catalysis and Functional Materials

The bromine substituents enable cross-coupling reactions, serving as intermediates for dendritic polymers or metal-organic frameworks (MOFs). For instance, Suzuki-Miyaura coupling with thiophene boronic esters yields electroactive oligomers for organic photovoltaics.

Comparative Analysis with Analogues

Table 2: Substituent Effects on Triarylamine Properties

SubstituentTgT_g (°C)Hole Mobility (cm2/V\cdotps\text{cm}^2/\text{V·s})Solubility in THF (mg/mL)
Butyl~12010410^{-4}20
sec-Butyl1153×1043 \times 10^{-4}25
tert-Butyl1305×1055 \times 10^{-5}15

Data aggregated from show that butyl derivatives balance solubility and charge transport, making them versatile for solution-processed devices.

Future Directions

Further research should explore:

  • Device Integration: Optimizing layer thickness and annealing conditions in perovskite solar cells.

  • Toxicology: Chronic exposure studies to establish OELs.

  • Synthetic Scalability: Developing continuous-flow protocols for industrial production.

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